(2R)-pentan-2-amine

Biocatalysis Enzymatic amination Chiral amine synthesis

(2R)-pentan-2-amine (synonyms: (R)-2-aminopentane, (R)-pentan-2-amine), molecular formula C5H13N and molecular weight 87.16 g/mol, is a chiral primary aliphatic amine with the amino group located at the C2 position of the pentane backbone. This compound exhibits a boiling point of 92.7±8.0 °C at 760 mmHg, density of 0.757±0.06 g/cm³, predicted pKa of 11.04±0.35, and is typically supplied as a colorless liquid or as the hydrochloride salt (CAS 101689-05-8) for enhanced stability during storage and handling.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
Cat. No. B7978806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-pentan-2-amine
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCC(C)N
InChIInChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m1/s1
InChIKeyIGEIPFLJVCPEKU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R)-Pentan-2-amine (CAS 33985-20-5) - Chiral Primary Amine Building Block for Asymmetric Synthesis and Biocatalysis


(2R)-pentan-2-amine (synonyms: (R)-2-aminopentane, (R)-pentan-2-amine), molecular formula C5H13N and molecular weight 87.16 g/mol, is a chiral primary aliphatic amine with the amino group located at the C2 position of the pentane backbone [1]. This compound exhibits a boiling point of 92.7±8.0 °C at 760 mmHg, density of 0.757±0.06 g/cm³, predicted pKa of 11.04±0.35, and is typically supplied as a colorless liquid or as the hydrochloride salt (CAS 101689-05-8) for enhanced stability during storage and handling [2]. As an enantiopure (R)-configured amine, it functions as a versatile chiral building block, resolving agent, or synthetic intermediate in pharmaceutical research, agrochemical development, and asymmetric catalysis applications [3].

Technical Justification: Why (2R)-Pentan-2-amine Cannot Be Substituted with Racemic or Alternative Chiral Amine Analogs


Substitution of (2R)-pentan-2-amine with racemic 2-pentanamine or alternative chiral amines is technically invalid for applications requiring stereochemical fidelity. The (R)-configuration at the C2 stereocenter dictates specific molecular recognition events in asymmetric synthesis, chiral resolution, and biocatalysis that cannot be replicated by the (S)-enantiomer or racemic mixtures [1]. Furthermore, class-level evidence from kinetic resolution studies demonstrates that 1-alkylaminopentenes exhibit markedly decreased resolution efficiency with increasing steric demand of the aliphatic substituent compared to aryl-substituted analogs, establishing that even closely related chiral amines within the aminopentene family display fundamentally different reactivity profiles under identical catalytic conditions [2]. This stereochemical and steric specificity precludes generic substitution and necessitates procurement of the precisely configured (2R)-pentan-2-amine for applications where chirality transfer, enantioselective recognition, or stereospecific enzyme engagement is required [1].

Quantitative Differentiation Evidence: (2R)-Pentan-2-amine vs. Comparators in Biocatalysis, Resolution Efficiency, and Synthetic Utility


Enzymatic Specificity: (2R)-Pentan-2-amine as Exclusive Amine Dehydrogenase Product vs. Non-Specific Ketone Substrates

(2R)-pentan-2-amine is the direct, stereospecific product of an amine dehydrogenase-catalyzed reaction converting pentan-2-one with NADH and ammonia, representing a defined entry in the BRENDA enzyme database [1]. This enzymatic route offers a defined stereochemical outcome compared to chemical reductive amination of pentan-2-one, which would yield racemic 2-pentanamine (2-pentanamine racemate) without chiral control [1]. The enzymatic specificity for the (R)-enantiomer provides a verifiable synthetic pathway distinction that alternative achiral chemical methods cannot replicate without subsequent resolution steps [1].

Biocatalysis Enzymatic amination Chiral amine synthesis Amine dehydrogenase

Kinetic Resolution Efficiency: Alkyl-Substituted Aminopentenes vs. Aryl-Substituted Aminopentenes in Asymmetric Hydroamination

Class-level kinetic resolution studies using 3,3′-bis(triarylsilyl)-substituted binaphtholate rare-earth-metal complexes demonstrate that 1-alkylaminopentenes exhibit markedly decreased resolution efficiency with increasing steric demand of the aliphatic substituent compared to 1-arylaminopentenes, which proceed with high efficiency and high trans-diastereoselectivity [1]. This systematic difference stems from a shift in the Curtin-Hammett pre-equilibrium, where 1-alkylaminopentenes show preference for the mismatching substrate-catalyst complex that diminishes resolution efficiency, while 1-arylaminopentenes favor the matching complex [1]. The relative cyclization rate for diastereomeric substrate-catalyst complexes remains in a typical range of 7-10:1 [1].

Asymmetric catalysis Hydroamination Kinetic resolution Rare-earth metal complexes

Diastereomeric Resolution Modeling: Predicted Yield Optimization for Chiral Amine Resolution by Diacid Resolving Agents

A rational experimental and modeling approach for diastereomeric resolution of chiral amines by diacid resolving agents provides a predictive framework applicable to (2R)-pentan-2-amine resolution processes [1]. The model calculates resolution yields and enantiomeric excesses based on acid-base chemical equilibria, diastereomeric salt formation, and solubility parameters [1]. Model parameters were experimentally determined and used to predict process variables as a function of resolving agent/amine molar ratio, with recommendations highlighting the benefits of employing molar ratios higher than 1.5 for optimized resolution outcomes [1]. While no specific (2R)-pentan-2-amine data are provided, the model establishes a quantitative, parameter-driven methodology for comparing and optimizing resolution conditions across different chiral amine substrates [1].

Chiral resolution Diastereomeric salt formation Process optimization Enantiomeric excess

Stereochemical Specificity: (2R)-Pentan-2-amine as Chiral Reagent for Enantioselective Extractant Identification vs. Non-Chiral Amine Reagents

The enantiomerically pure (R)-configured 2-aminopentane serves as a chiral reagent specifically utilized for the identification and development of enantioselective extractants for chiral separation of amines and aminoalcohols [1]. In contrast, achiral amines or racemic mixtures lack the stereochemical recognition elements required for discriminating between enantiomers in extraction-based separation systems . The defined (R)-configuration enables systematic evaluation of chiral recognition phenomena that non-chiral amine reagents cannot provide, representing a functional differentiation based on stereochemical rather than purely chemical properties [1].

Enantioselective extraction Chiral separation Analytical method development Amine resolution

Validated Application Scenarios for (2R)-Pentan-2-amine in Biocatalysis, Asymmetric Synthesis, and Chiral Separations


Biocatalytic Chiral Amine Production: Enzymatic Synthesis of (2R)-Pentan-2-amine via Amine Dehydrogenase

(2R)-pentan-2-amine is produced as the stereospecific product of amine dehydrogenase (EC 1.4.1.18)-catalyzed amination of pentan-2-one with NADH and ammonia [1]. This biocatalytic route provides a defined alternative to chemical reductive amination methods that yield racemic 2-pentanamine, supporting research applications in green chemistry, enzyme engineering, and stereoselective amine synthesis where enzymatic stereocontrol is required [1]. The compound also participates in transaminase-catalyzed reactions (EC 2.6.1.21) where pentan-2-one and D-alanine yield (2R)-2-aminopentane and pyruvate [1].

Asymmetric Hydroamination Substrate Studies: Alkylaminopentene Reactivity Profiling

Based on class-level kinetic resolution evidence, 1-alkylaminopentenes derived from (2R)-pentan-2-amine serve as substrates for investigating structure-reactivity relationships in asymmetric hydroamination-cyclization catalyzed by 3,3′-bis(triarylsilyl)-substituted binaphtholate rare-earth-metal complexes [1]. The documented difference in resolution efficiency between alkyl- and aryl-substituted aminopentenes (decreased efficiency with increasing aliphatic steric demand vs. high efficiency for aryl analogs) provides a quantitative framework for catalyst screening, mechanistic studies, and optimization of enantioselective C-N bond formation reactions [1].

Chiral Resolution Process Development: Diastereomeric Salt Formation Optimization

The validated diastereomeric resolution model for chiral amines by diacid resolving agents provides a quantitative framework applicable to (2R)-pentan-2-amine isolation from racemic mixtures [1]. The model enables calculation of resolution yields and enantiomeric excesses as a function of resolving agent/amine molar ratio, with model predictions supporting molar ratios >1.5 for optimized outcomes [1]. This framework supports rational process design for kilogram-scale resolution operations in pharmaceutical intermediate manufacturing where cost-effective enantiopurification is critical [1].

Enantioselective Extractant Development and Chiral Separation Method Validation

Enantiopure (2R)-pentan-2-amine functions as a chiral reagent for the identification and characterization of enantioselective extractants used in chiral separation of amines and aminoalcohols [1]. The defined (R)-stereochemistry enables systematic evaluation of chiral recognition phenomena essential for developing validated analytical methods in pharmaceutical quality control and preparative chiral chromatography applications where accurate enantiomeric excess determination is required [1][2].

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